3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-(2-Hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzene ring fused to a triazine ring, with a hydroxyethyl group attached to the nitrogen atom at the third position
Mechanism of Action
Target of Action
It’s structurally similar to fenquinotrione, a herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (hppd) activity .
Mode of Action
Based on its structural similarity to fenquinotrione, it might inhibit the hppd enzyme, which is crucial in the catabolic pathway of the amino acid tyrosine .
Biochemical Pathways
If it acts similarly to fenquinotrione, it could affect the tyrosine catabolic pathway by inhibiting the hppd enzyme .
Result of Action
If it acts similarly to fenquinotrione, it could lead to the inhibition of the hppd enzyme, affecting the tyrosine catabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethylamine with 2-nitrobenzoyl chloride, followed by reduction and cyclization steps. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group, which is essential for the cyclization process.
Substitution: The benzotriazinone ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 3-(2-carboxyethyl)-1,2,3-benzotriazin-4(3H)-one, while reduction of the nitro precursor forms the corresponding amine intermediate.
Scientific Research Applications
3-(2-Hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)indole: Similar in structure but with an indole ring instead of a benzotriazinone ring.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but is used primarily in polymer chemistry.
Uniqueness
3-(2-Hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its benzotriazinone core, which imparts distinct chemical properties and potential applications. Unlike similar compounds, it combines the reactivity of the hydroxyethyl group with the stability and versatility of the benzotriazinone ring, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-6-5-12-9(14)7-3-1-2-4-8(7)10-11-12/h1-4,13H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHVTAMUAZEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396315 | |
Record name | 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72553-67-4 | |
Record name | 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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